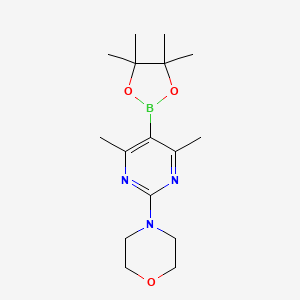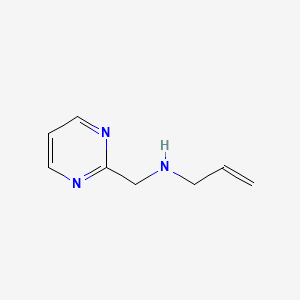![molecular formula C7H4N2O2 B13100889 Furo[2,3-d]pyridazine-2-carbaldehyde CAS No. 35670-47-4](/img/structure/B13100889.png)
Furo[2,3-d]pyridazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-d]pyridazine-2-carbaldehyde: is a heterocyclic compound that contains a fused furan and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]pyridazine-2-carbaldehyde typically involves the formation of the furan ring followed by the introduction of the pyridazine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a furan ring can undergo cyclization with a hydrazine derivative to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-d]pyridazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furo[2,3-d]pyridazine-2-carboxylic acid.
Reduction: Furo[2,3-d]pyridazine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Furo[2,3-d]pyridazine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyridazine-2-carbaldehyde and its derivatives depends on the specific biological target. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Pyridazine: A simpler analog with only the pyridazine ring.
Furo[2,3-d]pyrimidine: A compound with a similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
Furo[2,3-d]pyridazin-4-one: A derivative with a ketone group instead of an aldehyde group.
Uniqueness: Furo[2,3-d]pyridazine-2-carbaldehyde is unique due to the presence of both the furan and pyridazine rings, as well as the reactive aldehyde group
Properties
CAS No. |
35670-47-4 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
furo[2,3-d]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C7H4N2O2/c10-4-6-1-5-2-8-9-3-7(5)11-6/h1-4H |
InChI Key |
CTRHJCKKGNTKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=CN=NC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
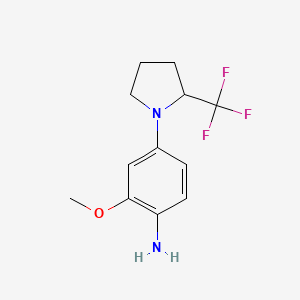
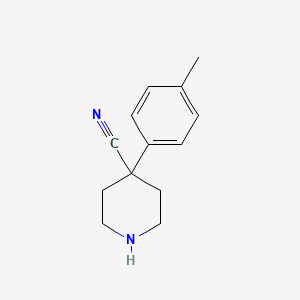
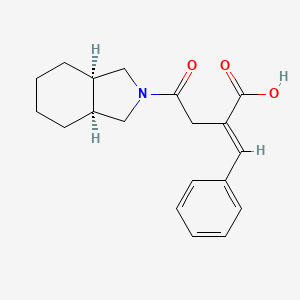
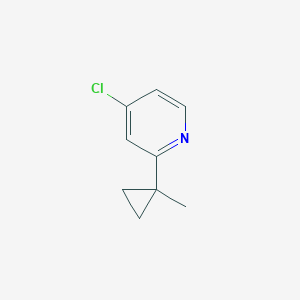
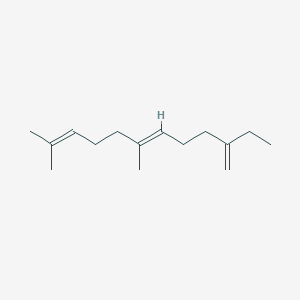


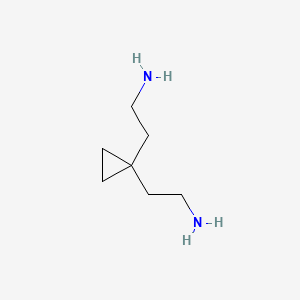
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
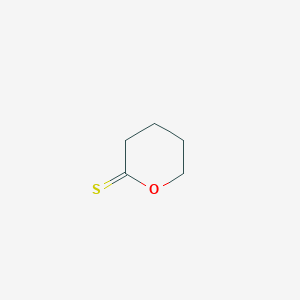
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
